Cas no 891858-05-2 (ethyl 2-hydroxy-3-methyl-4-oxopentanoate)

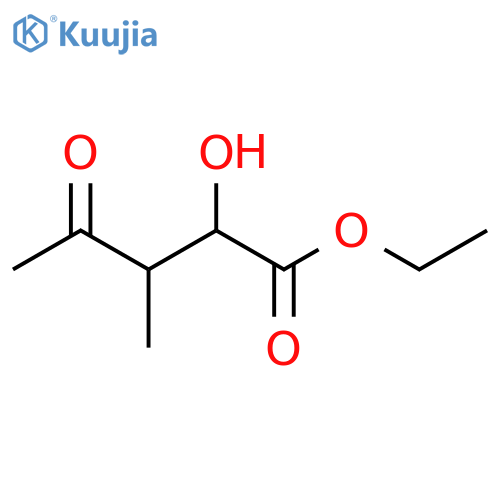

891858-05-2 structure

商品名:ethyl 2-hydroxy-3-methyl-4-oxopentanoate

CAS番号:891858-05-2

MF:C8H14O4

メガワット:174.194363117218

MDL:MFCD24710719

CID:4664092

PubChem ID:59900857

ethyl 2-hydroxy-3-methyl-4-oxopentanoate 化学的及び物理的性質

名前と識別子

-

- 4-Pentulosonic acid, 3,5-dideoxy-3-methyl-, ethyl ester (9CI)

- ethyl 2-hydroxy-3-methyl-4-oxopentanoate

-

- MDL: MFCD24710719

- インチ: 1S/C8H14O4/c1-4-12-8(11)7(10)5(2)6(3)9/h5,7,10H,4H2,1-3H3

- InChIKey: UJBGDHMTJMGQQS-UHFFFAOYSA-N

- ほほえんだ: C(O)(C(=O)OCC)C(C)C(=O)C

ethyl 2-hydroxy-3-methyl-4-oxopentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01AUS1-5g |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 5g |

$2722.00 | 2024-04-20 | |

| Enamine | EN300-243202-5g |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 5g |

$2152.0 | 2023-09-15 | |

| 1PlusChem | 1P01AUS1-2.5g |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 2.5g |

$1859.00 | 2024-04-20 | |

| A2B Chem LLC | AV85265-250mg |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 250mg |

$422.00 | 2024-04-19 | |

| 1PlusChem | 1P01AUS1-100mg |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 100mg |

$369.00 | 2024-04-20 | |

| A2B Chem LLC | AV85265-500mg |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 500mg |

$645.00 | 2024-04-19 | |

| Enamine | EN300-243202-1.0g |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 1.0g |

$743.0 | 2024-06-19 | |

| Enamine | EN300-243202-0.25g |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 0.25g |

$367.0 | 2024-06-19 | |

| Enamine | EN300-243202-0.05g |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 0.05g |

$174.0 | 2024-06-19 | |

| Enamine | EN300-243202-2.5g |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate |

891858-05-2 | 95% | 2.5g |

$1454.0 | 2024-06-19 |

ethyl 2-hydroxy-3-methyl-4-oxopentanoate 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

891858-05-2 (ethyl 2-hydroxy-3-methyl-4-oxopentanoate) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2230780-65-9(IL-17A antagonist 3)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量